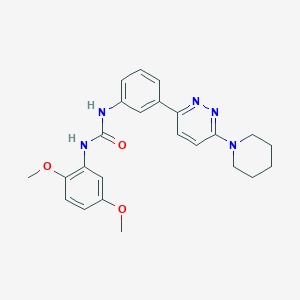![molecular formula C16H17BrN4O B11194493 2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11194493.png)
2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a benzamide moiety, which is further connected to a pyrimidine ring substituted with a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps:
-
Formation of 5-Bromo-2-(piperidin-1-yl)pyrimidine
Reagents: 5-bromo-2-chloropyrimidine and piperidine.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Coupling with Benzamide
Reagents: 5-Bromo-2-(piperidin-1-yl)pyrimidine and benzoyl chloride.
Conditions: The reaction is performed in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
-
Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Conducted in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Products: Reduced derivatives with functional groups such as amines or alcohols.
Scientific Research Applications
2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:
-
Medicinal Chemistry
Use: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Research: Studies on its binding affinity, selectivity, and pharmacokinetic properties.
-
Materials Science
Use: Building block for the synthesis of novel polymers or materials with unique electronic or optical properties.
Research: Investigations into its polymerization behavior and material properties.
-
Biological Studies
Use: Probe for studying biological pathways or mechanisms involving pyrimidine derivatives.
Research: Experiments on its effects on cellular processes and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
- 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol
Uniqueness
2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperidine-substituted pyrimidine ring allows for versatile reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H17BrN4O |
|---|---|
Molecular Weight |
361.24 g/mol |
IUPAC Name |
2-bromo-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H17BrN4O/c17-14-7-3-2-6-13(14)15(22)20-12-10-18-16(19-11-12)21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,22) |
InChI Key |
DKZISIJDVIXBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11194410.png)
![N-benzyl-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11194439.png)
![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B11194443.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11194445.png)


![11-methyl-3-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194453.png)
![4-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazol-5-yl}phenol](/img/structure/B11194457.png)
![N-(2-fluorobenzyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11194459.png)
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11194474.png)
![3-(3,4-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11194475.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(3-propoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11194476.png)
![2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-nitrophenyl)acetamide](/img/structure/B11194480.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11194489.png)
